1,3-Cyclopentadiene, 1-(1-methylethyl)

Vue d'ensemble

Description

1,3-Cyclopentadiene, 1-(1-methylethyl) is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Cyclopentadiene, 1-(1-methylethyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclopentadiene, 1-(1-methylethyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula: C₈H₁₂

- Molecular Weight: 112.18 g/mol

- CAS Number: 1002537399

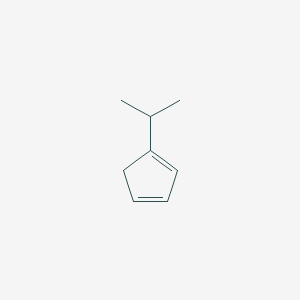

The structure of 1,3-Cyclopentadiene, 1-(1-methylethyl) features a cyclopentadiene ring with an isopropyl group attached. This unique configuration contributes to its reactivity and versatility in chemical reactions.

Applications in Organic Synthesis

1. Building Block for Synthesis:

1,3-Cyclopentadiene derivatives serve as important intermediates in the synthesis of various organic compounds. They are utilized in:

- Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions to form cyclohexene derivatives, which are crucial in the synthesis of complex natural products and pharmaceuticals .

- Electrophilic Aromatic Substitution: Its reactivity allows it to undergo electrophilic substitution reactions, leading to the formation of substituted aromatic compounds .

2. Synthesis of Pharmaceuticals:

The compound has been explored for its potential in synthesizing pharmaceutical agents. For instance:

- Anticancer Agents: Research indicates that derivatives of cyclopentadiene can exhibit anticancer properties due to their ability to interact with biological targets .

Materials Science Applications

1. Polymer Chemistry:

1,3-Cyclopentadiene is used in the production of polymers and copolymers. Its ability to polymerize under heat or pressure makes it valuable for:

- Synthetic Rubber Production: It contributes to the formulation of synthetic rubbers with enhanced elasticity and durability.

- Thermoplastic Elastomers: These materials combine the properties of rubber and plastic, making them suitable for a variety of applications in automotive and consumer goods industries .

2. Coatings and Adhesives:

The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives that require strong bonding properties and resistance to environmental factors.

Case Studies

Case Study 1: Diels-Alder Reaction Utilization

A study demonstrated the effectiveness of using 1,3-Cyclopentadiene as a diene in Diels-Alder reactions to synthesize complex bicyclic compounds. The reaction conditions were optimized to yield high purity products suitable for further functionalization .

Case Study 2: Development of Anticancer Compounds

Research focused on synthesizing novel derivatives from 1,3-Cyclopentadiene that showed promising activity against cancer cell lines. The study highlighted modifications to the cyclopentadiene structure that enhanced biological activity while maintaining low toxicity profiles .

Propriétés

Formule moléculaire |

C8H12 |

|---|---|

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

1-propan-2-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-5,7H,6H2,1-2H3 |

Clé InChI |

MWQKURVBJZAOSC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC1 |

SMILES canonique |

CC(C)C1=CC=CC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.